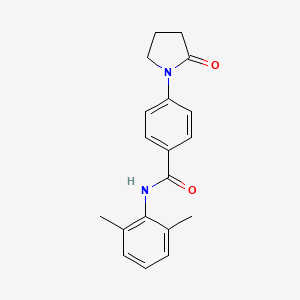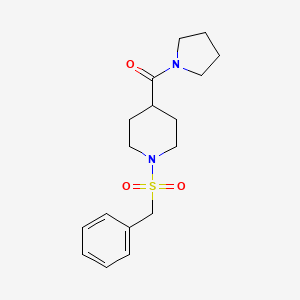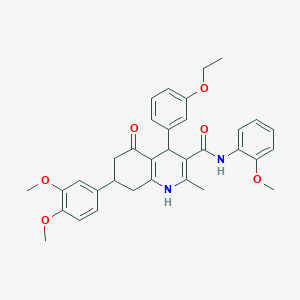![molecular formula C28H21N5O3 B4580079 5-{[3-(9-ethyl-9H-carbazol-3-yl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4580079.png)
5-{[3-(9-ethyl-9H-carbazol-3-yl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds typically involves multicomponent reactions or condensation reactions, where key building blocks such as pyrazoles, carbazoles, and barbituric acid derivatives are combined. For instance, Asiri and Khan (2010) detailed the synthesis of a closely related compound through the condensation of 1,3-diethyl-2-thiobarbituric acid and 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde in ethanol, in the presence of pyridine (Asiri & Khan, 2010).
Molecular Structure Analysis
The molecular structure of compounds within this class is typically confirmed using techniques such as IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis. These techniques provide detailed information about the molecular framework, functional groups, and the overall geometry of the compound.
Chemical Reactions and Properties
Compounds similar to the one often participate in further chemical transformations that can lead to the synthesis of fused heterocyclic systems, showcasing their versatility in synthetic organic chemistry. For example, Youssef and Omar (2007) synthesized a compound via the reaction of 4-(2-aminothiazol-4-yl)-3-methyl-1-phenyl-2-pyrazolin-5-one with benzylidene malononitrile, demonstrating potential biocidal properties (Youssef & Omar, 2007).
Applications De Recherche Scientifique
Antimicrobial Activity
Research has demonstrated the synthesis of compounds related to 5-{[3-(9-ethyl-9H-carbazol-3-yl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione and their antimicrobial activities. A study by Laxmi, Kuarm, and Rajitha (2012) explored the synthesis of 5-((3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione derivatives, which exhibited moderate antibacterial activity against various microorganisms, including Bacillus subtilis and Escherichia coli, and antifungal activity against Aspergillus niger (S. Vijaya Laxmi, B. Suresh Kuarm, & B. Rajitha, 2012).
Anticancer Properties
The derivatives of pyrano[2,3-d]pyrimidine, a related compound, have shown promising anticancer activities. Abd El-Sattar et al. (2021) synthesized pyrano[2,3-d]pyrimidine derivatives that displayed strong inhibitory activity against cancer cell lines, including HepG2 and MCF-7, suggesting potential as anticancer agents (N. E. A. Abd El-Sattar, Khaled El‐Adl, M. El-hashash, S. Salama, & Mostafa M Elhady, 2021).
DNA Intercalation and Topoisomerase II Inhibition
The same study by Abd El-Sattar et al. also highlighted the compounds' ability to intercalate DNA and inhibit Topoisomerase II, crucial mechanisms in cancer therapy. These findings underscore the significance of such compounds in the development of new cancer treatments.
Synthesis Methodologies
The synthesis methodologies for related compounds have been explored in various studies. Elgemeie et al. (1994) reported a novel synthesis method for mercaptopurine and pentaaza-as-indacene analogues, illustrating the synthetic potential of these methods for creating derivatives of 5-{[3-(9-ethyl-9H-carbazol-3-yl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione (G. Elgemeie, Samia E. El-Ezbawy, H. A. Ali, & A. K. Mansour, 1994).
Solvent-Free Synthesis
Another aspect of research includes solvent-free synthesis methods, as reported by Quiroga et al. (2008). They developed a solvent-free synthesis of substituted pyrazolo[1,5-a]pyrimidines, demonstrating an environmentally friendly approach to synthesizing these compounds (J. Quiroga, J. Portilla, R. Abonía, B. Insuasty, M. Nogueras, & J. Cobo, 2008).
Propriétés
IUPAC Name |
5-[[3-(9-ethylcarbazol-3-yl)-1-phenylpyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N5O3/c1-2-32-23-11-7-6-10-20(23)21-14-17(12-13-24(21)32)25-18(15-22-26(34)29-28(36)30-27(22)35)16-33(31-25)19-8-4-3-5-9-19/h3-16H,2H2,1H3,(H2,29,30,34,35,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHYYAARFMAODN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C3=NN(C=C3C=C4C(=O)NC(=O)NC4=O)C5=CC=CC=C5)C6=CC=CC=C61 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[[3-(9-Ethylcarbazol-3-yl)-1-phenylpyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 9,9-dimethyl-4,7-dioxo-6-phenyl-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B4580024.png)
![N-[2-(4-morpholinyl)-5-oxopyrido[4,3-d]pyrimidin-6(5H)-yl]nicotinamide](/img/structure/B4580031.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-({5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4580050.png)


![N-[4-({2-[(2-bromo-4-ethylphenoxy)acetyl]hydrazino}carbonyl)phenyl]benzamide](/img/structure/B4580070.png)


![N-(2-chlorophenyl)-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]acetamide](/img/structure/B4580090.png)

![N-{[1-(2,3-dimethoxybenzyl)-3-piperidinyl]methyl}-4-fluorobenzamide](/img/structure/B4580119.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-{3-methoxy-2-[(3-methylbenzyl)oxy]phenyl}acrylamide](/img/structure/B4580129.png)